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molecular formula C8H4O4 B1194372 3-Hydroxyphthalic anhydride CAS No. 37418-88-5

3-Hydroxyphthalic anhydride

Cat. No. B1194372
M. Wt: 164.11 g/mol
InChI Key: CCTOEAMRIIXGDJ-UHFFFAOYSA-N
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Patent
US07658937B2

Procedure details

Compound 6 (1 mmol, 266 mg) was added in small portions to 98% H2SO4 (2 ml) at 15° C. The cream colored mixture was stirred for 5 min and then poured over crushed ice. The precipitated product was filtered off, washed with ice-cold water and dried in a desiccator to afford product 7 (73%). 1H NMR (CD3OD): δ 7.40 (d, 1H, J=8.1) 7.62 (d, 1H, J=6.9), 7.85 (t, 1H, J=7.8).
Name
Compound 6
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
CC(C)(C)C([C:5]12[O:14][CH:11]([CH:12]=[CH:13]1)[CH:10]1[CH:6]2[C:7](=[O:16])[O:8][C:9]1=[O:15])=O.OS(O)(=O)=O>>[OH:14][C:11]1[CH:12]=[CH:13][CH:5]=[C:6]2[C:7]([O:8][C:9](=[O:15])[C:10]=12)=[O:16]

Inputs

Step One
Name
Compound 6
Quantity
266 mg
Type
reactant
Smiles
CC(C(=O)C12C3C(OC(C3C(C=C1)O2)=O)=O)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The cream colored mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
over crushed ice
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered off
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried in a desiccator

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC1=C2C(C(=O)OC2=O)=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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